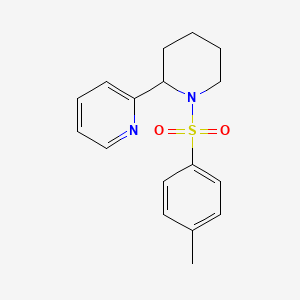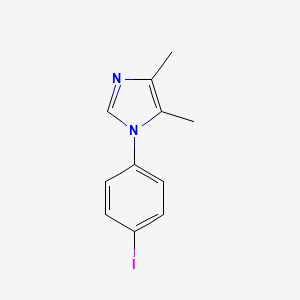
3-(1-Methylpiperidin-2-yl)-2-(piperidin-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methylpiperidin-2-yl)-2-(piperidin-1-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing atoms of at least two different elements. The compound features a pyridine ring substituted with piperidine groups, making it a subject of interest in various fields of chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-2-yl)-2-(piperidin-1-yl)pyridine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the preparation of the pyridine ring and the piperidine groups.
Reaction Conditions: The reactions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methylpiperidin-2-yl)-2-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The piperidine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
3-(1-Methylpiperidin-2-yl)-2-(piperidin-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-Methylpiperidin-2-yl)-2-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism would depend on the context of its use, such as its role in a biological system or a chemical reaction.
Comparación Con Compuestos Similares
Similar Compounds
2-(Piperidin-1-yl)pyridine: Lacks the methylpiperidinyl group.
3-(Piperidin-1-yl)pyridine: Similar structure but different substitution pattern.
1-Methylpiperidine: Contains only the piperidine ring with a methyl group.
Uniqueness
3-(1-Methylpiperidin-2-yl)-2-(piperidin-1-yl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions with other molecules
Propiedades
Fórmula molecular |
C16H25N3 |
|---|---|
Peso molecular |
259.39 g/mol |
Nombre IUPAC |
3-(1-methylpiperidin-2-yl)-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C16H25N3/c1-18-11-6-3-9-15(18)14-8-7-10-17-16(14)19-12-4-2-5-13-19/h7-8,10,15H,2-6,9,11-13H2,1H3 |
Clave InChI |
JWFXCMCTMMMFFT-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCC1C2=C(N=CC=C2)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



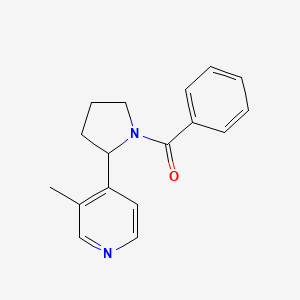
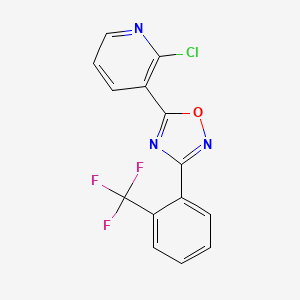
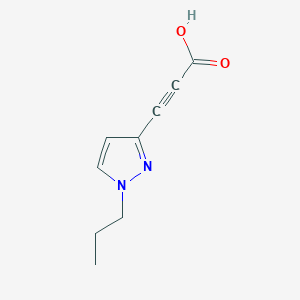


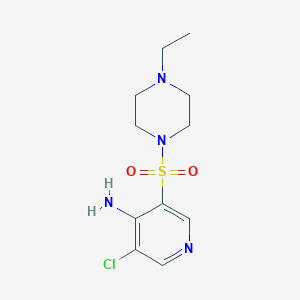

![(8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone](/img/structure/B11801762.png)
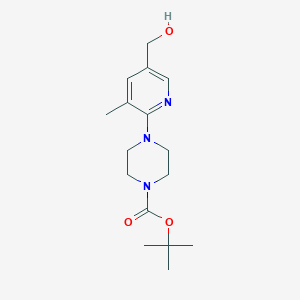
![Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B11801773.png)
![3-(4-Ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11801778.png)
